3',5'-Bis(trifluoromethyl)acetophenone

Catalog No.
S705292
CAS No.
30071-93-3
M.F
C10H6F6O
M. Wt
256.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Bis(trifluoromethyl)acetophenone

CAS Number

30071-93-3

Product Name

3',5'-Bis(trifluoromethyl)acetophenone

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanone

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3

InChI Key

MCYCSIKSZLARBD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Synonyms

1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one; 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone; 1-[3,5-Di(trifluoromethyl)phenyl]ethanone; 3,5-Bis(trifluoromethyl)acetophenone; 3,5-Bis(trifluoromethyl)phenylmethyl ketone; 3,5-Di(trifluoromethyl)acetophen

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

The exact mass of the compound 3',5'-Bis(trifluoromethyl)acetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3',5'-Bis(trifluoromethyl)acetophenone (CAS: 30071-93-3) is a highly electrophilic, di-substituted aromatic ketone that serves as a critical building block in advanced organic synthesis and pharmaceutical manufacturing. Characterized by the strong electron-withdrawing effects of its two meta-trifluoromethyl groups, this compound is most prominently utilized as the direct precursor to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, the core chiral pharmacophore of NK-1 receptor antagonists such as Aprepitant and Fosaprepitant[REFS-1, REFS-2]. Beyond active pharmaceutical ingredient (API) synthesis, its profound electron deficiency makes it a highly sought-after synthon for engineering highly fluorinated, oxidation-resistant ligands in transition-metal catalysis. Procuring this specific ketone allows chemical manufacturers to leverage its unique electronic properties while avoiding the severe safety hazards associated with its upstream Grignard precursors.

Generic substitution with unsubstituted acetophenone or mono-trifluoromethylated analogs completely fails because they lack the requisite electrophilicity to drive high-turnover biocatalytic reductions and cannot provide the specific bis-CF3 binding motif strictly required for NK-1 receptor affinity. Furthermore, while the bis(trifluoromethyl)phenyl moiety can theoretically be installed via 3,5-bis(trifluoromethyl)phenylmagnesium bromide, this Grignard reagent is notoriously unstable and prone to catastrophic detonation upon moderate heating or solvent loss[1]. Procuring the stable 3',5'-Bis(trifluoromethyl)acetophenone directly is therefore a mandatory risk-mitigation strategy, allowing industrial buyers to bypass explosive intermediates, eliminate the need for specialized cryogenic pilot-plant infrastructure, and ensure exact structural fidelity for downstream API or ligand synthesis.

Elimination of Detonation Risk in Precursor Scale-Up

During the scale-up of 3,5-bis(trifluoromethyl)phenyl derivatives, the choice of starting material dictates the safety infrastructure required. Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) studies confirm that the alternative precursor, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, can detonate upon loss of solvent contact or moderate heating[1]. In contrast, 3',5'-Bis(trifluoromethyl)acetophenone is a stable, distillable liquid (bp 187-189 °C) that exhibits zero detonation risk under standard processing conditions.

Evidence DimensionThermal stability and detonation risk during pilot-scale synthesis
Target Compound DataStable liquid; zero detonation risk upon solvent loss
Comparator Or Baseline3,5-Bis(trifluoromethyl)phenylmagnesium bromide (Grignard reagent) which detonates upon moderate heating
Quantified DifferenceAbsolute elimination of explosive hazard
ConditionsRSST and open-cup DTA testing simulating solvent loss in pilot-plant environments

Procuring the stable ketone bypasses the need to generate and handle highly explosive bis(CF3) Grignard reagents in-house, drastically reducing safety infrastructure costs and liability.

Ultra-High Substrate Loading Capacity in Asymmetric Bioreduction

For industrial API synthesis, substrate loading capacity directly dictates commercial viability. When subjected to bioreduction using recombinant E. coli expressing carbonyl reductase from Leifsonia sp., 3',5'-Bis(trifluoromethyl)acetophenone can be loaded at extraordinary concentrations of 600 g/L, achieving a 98.3% conversion rate and >99.9% enantiomeric excess (ee) [1]. This yields a volumetric productivity of 59 g/L/h, which is vastly superior to standard aromatic ketones that typically exhibit severe cellular toxicity or enzyme inhibition at loadings above 50-100 g/L.

Evidence DimensionMaximum viable substrate loading and volumetric productivity
Target Compound Data600 g/L loading yielding 59 g/L/h productivity (>99.9% ee)
Comparator Or BaselineStandard aromatic ketones (typically limited to <100 g/L loading in whole-cell systems)
Quantified Difference>5x higher substrate tolerance while maintaining near-perfect enantioselectivity
ConditionsRecombinant E. coli/pET-28a (+)-KR01 whole cells with 90% isopropanol co-substrate

The uniquely high bioreduction tolerance of this specific ketone enables highly cost-effective, industrial-scale enzymatic production of the Aprepitant intermediate.

Biocatalytic Conversion Enhancement via Deep Eutectic Solvents

The inherent electrophilicity of 3',5'-Bis(trifluoromethyl)acetophenone makes it highly responsive to hydrogen-bond donating solvent systems. In whole-cell bioreductions employing Trichoderma asperellum, the baseline yield of the enantiopure alcohol in standard phosphate buffer is 53%. However, the addition of just 1% v/v of a Choline Chloride/Glutathione (ChCl:GSH) deep eutectic solvent enhances the ketone's carbonyl electrophilicity through targeted hydrogen bonding, driving the yield up to 91% [1].

Evidence DimensionEnantiopure alcohol yield in whole-cell bioreduction
Target Compound Data91% yield (with 1% v/v ChCl:GSH DES)
Comparator Or Baseline53% yield (in standard phosphate buffer alone)
Quantified Difference+38% absolute yield improvement
ConditionsTrichoderma asperellum ZJPH0810 cells, 24 h at 30 °C

Demonstrates that the ketone's inherent electronic properties can be synergistically paired with modern green solvent systems to maximize throughput and minimize waste in industrial settings.

Anodic Shift in Redox Potential for Derived Ligands

When 3',5'-Bis(trifluoromethyl)acetophenone is used as a synthon to build sterically demanding ligands, its strong electron-withdrawing nature radically alters the electronic environment of the metal center. For example, substituting the borate function of an anionic pyridine ligand with 3,5-bis(trifluoromethyl)phenyl groups shifts the redox potential from +0.56 V (for the standard mesityl/phenyl analog) to +1.32 V [1]. This massive anodic shift prevents the ligand from undergoing unwanted single-electron transfer (SET) reductions.

Evidence DimensionRedox potential of derived anionic pyridine ligands
Target Compound Data+1.32 V (for ligand substituted with 3,5-bis(trifluoromethyl)phenyl groups)
Comparator Or Baseline+0.56 V (for standard mesityl/phenyl substituted ligand)
Quantified Difference+0.76 V anodic shift and a pKa reduction of 2 units
ConditionsElectrochemical measurement of [4-(Ph3B)-2,6-Mes2py]- vs [1F]- derivatives

Proves the compound's utility as a premium building block for synthesizing highly oxidation-resistant ligands that suppress unwanted side reactions in sensitive catalytic cycles.

Industrial-Scale Synthesis of NK-1 Receptor Antagonists

Because it can be loaded at extreme concentrations (up to 600 g/L) in engineered whole-cell bioreductions, this ketone is the optimal starting point for manufacturing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This intermediate is strictly required for the commercial production of antiemetic drugs like Aprepitant, Rolapitant, and Fosaprepitant[1].

Engineering Electron-Deficient Ligands for Transition Metal Catalysis

Leveraging its ability to induce a +0.76 V anodic shift in downstream derivatives, this compound is the right choice for synthesizing highly fluorinated 1,3-diketones, bulky phosphines, and anionic pyridine ligands. These ligands are critical for stabilizing low-valent transition metals (e.g., Ti, Cu, Ni) and preventing single-electron transfer degradation during complex catalytic cycles[2].

Development of Deep Eutectic Solvent (DES) Biocatalytic Systems

Due to its highly electrophilic carbonyl carbon, this compound is an ideal model substrate for optimizing green chemistry workflows. It pairs exceptionally well with hydrogen-bond donating solvents like ChCl:GSH, which further activate the carbonyl group to achieve >90% yields in asymmetric reductions, making it a benchmark material for scaling up DES-mediated biotransformations [3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30071-93-3

Wikipedia

3',5'-Bis(trifluoromethyl)acetophenone

Dates

Last modified: 08-15-2023
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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